Bomin-2

描述

Synthesis Analysis

Boron compounds are synthesized through various methods, often involving reactions with boron halides or borohydrides. For example, fluorotriborane compounds can be synthesized from boryllithium and BF₃·OEt₂, with subsequent halogen exchange and addition reactions producing chlorotriborane and hydroxylated triborane compounds (Chemical Communications, 2011). Another approach involves the reactions of Nd(BH₄)₃(THF)₂ with diamino-bis(phenoxide) ligands to produce neodymium borohydride complexes (New Journal of Chemistry, 2011).

Molecular Structure Analysis

Boron compounds exhibit diverse molecular structures, ranging from linear chains to three-dimensional frameworks. The structure is often influenced by substituents and the coordination environment around boron atoms. For instance, borophenes, two-dimensional boron sheets, demonstrate how boron's electron deficiency leads to unique planar structures stabilized by electron delocalization (Accounts of Chemical Research, 2014).

Chemical Reactions and Properties

Boron compounds participate in various chemical reactions, such as halogen exchange, hydroxylation, and polymerization reactions. Their reactivity is often dictated by the electronic structure of boron, which can facilitate the formation of stable complexes with other elements. For example, boronates can form through reactions with phenylboronic acid, leading to diverse structures depending on the ligands involved (Inorganic Chemistry, 1998).

Physical Properties Analysis

The physical properties of boron compounds, such as luminescence and piezochromism, can be significantly influenced by their molecular structure. For example, dual-boron-cored luminogens exhibit a large Stokes shift and aggregation-induced emission activity, demonstrating the impact of boron on the material's optical properties (Chemical Communications, 2015).

Chemical Properties Analysis

Boron's chemical versatility allows its compounds to exhibit a wide range of chemical properties, including reactivity towards various functional groups, ability to form stable complexes, and participation in catalytic processes. Boron compounds can act as catalysts in organic transformations, such as ring-opening polymerization of cyclic esters, showcasing their utility in synthetic chemistry (New Journal of Chemistry, 2011).

科研应用

志愿计算和中间件系统:BOINC是一种用于志愿计算的中间件系统,为各种科学研究项目提供进程管理、图形控制、检查点等功能 (Anderson, Christensen, & Allen, 2006)。

生物医学研究中的硼:对1,2-硼杂环烯的研究揭示了它们将硼纳入生物相关分子的潜力,这可能有益于生物医学研究,如标记物、药效团或癌症治疗 (Liu, Marwitz, Matthews, & Liu, 2009)。

医学中的硼酸传感器:硼酸传感器能够检测碳水化合物、L-多巴胺、氟化物、铜离子、汞离子和过氧化氢。这些功能对于疾病预防、诊断和治疗至关重要 (Huang et al., 2012)。

核反应堆建设中的硼:Carmin能够快速而精确地进行硼的比色测定,这是核反应堆建设中的关键过程 (Cyprès & Leherte, 2010)。

含硼发光材料:含硼化合物已经成为一类多功能的刺激响应型发光材料,应用于AIE、机械响应型发光、热响应型发光和有机磷光材料 (Mukherjee & Thilagar, 2016)。

能源材料和癌症治疗:硼氢化合物可用作能源材料,在癌症治疗中作为中子俘获剂,并用于电池和氢储存中的离子导体 (Hansen et al., 2016)。

基因治疗应用:牛血清白蛋白和卵清蛋白可以稳定水性磁性流体,这对于基因治疗应用至关重要 (Xia, Shen, Shu, & Zhang, 2008)。

光动力疗法对抗癌症:新型BODIPY-Ru(ii)芳烃配合物已经开发出来,用于有效地对抗癌细胞的光灭活,显示出比顺铂高一个数量级的细胞毒性 (Wang et al., 2015)。

性质

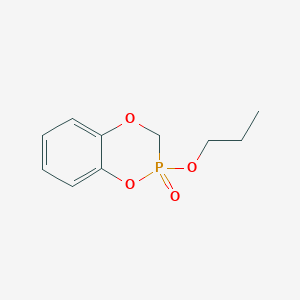

IUPAC Name |

2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZESKJKXULIOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP1(=O)COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bomin-2 | |

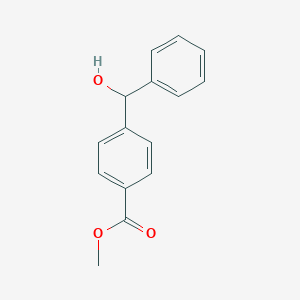

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

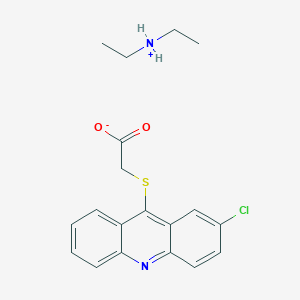

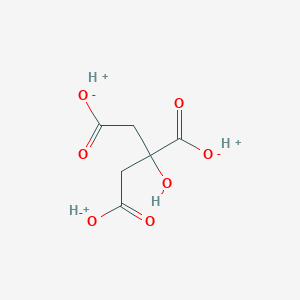

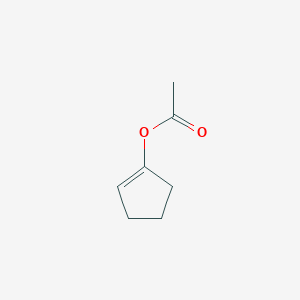

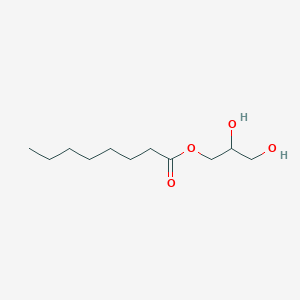

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)